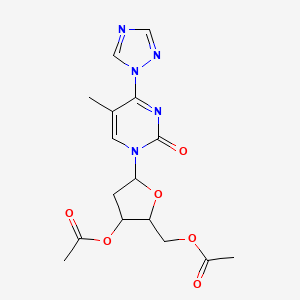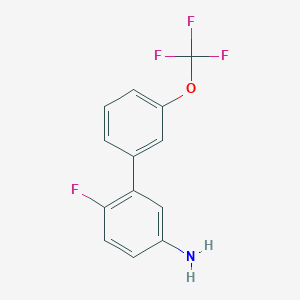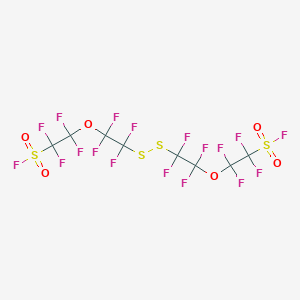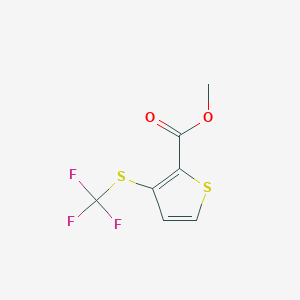
Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate is a thiophene derivative that has garnered interest due to its unique chemical structure and properties. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. The incorporation of a trifluoromethyl group at the 3-position of the thiophene ring significantly alters the compound’s electronic and steric properties, making it a valuable compound for various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride as a catalyst . Another approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods are scalable and provide high yields of the desired products .
化学反応の分析
Types of Reactions: Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .
科学的研究の応用
Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions and pathways.
Medicine: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities
作用機序
The mechanism of action of methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The thiophene ring system can participate in π-π interactions and hydrogen bonding, affecting the compound’s overall activity .
類似化合物との比較
- Methyl 3-aminobenzo[b]thiophene-2-carboxylate
- Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate
- Methyl 3-hydroxythiophene-2-carboxylate
Comparison: Methyl 3-((trifluoromethyl)thio)thiophene-2-carboxylate is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties.
特性
分子式 |
C7H5F3O2S2 |
|---|---|
分子量 |
242.2 g/mol |
IUPAC名 |
methyl 3-(trifluoromethylsulfanyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C7H5F3O2S2/c1-12-6(11)5-4(2-3-13-5)14-7(8,9)10/h2-3H,1H3 |
InChIキー |
FDLXUMRYBNMMJC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CS1)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


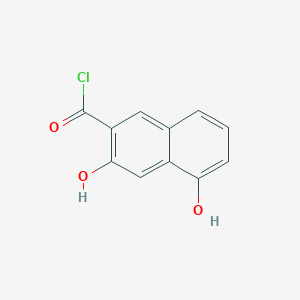




![6-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12063763.png)
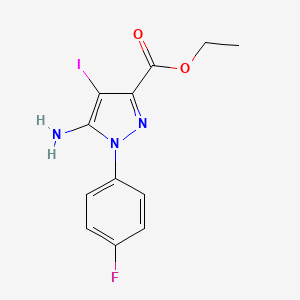
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12063795.png)
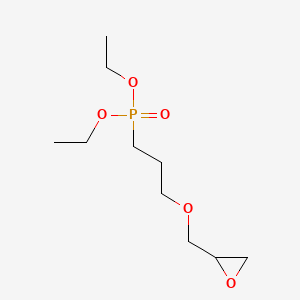
![N'-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B12063803.png)
